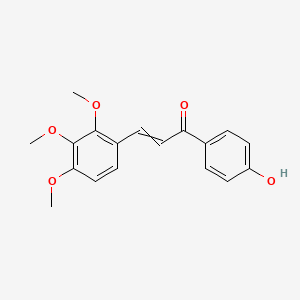

1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one

説明

Structural Characterization of 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one

IUPAC Nomenclature and Systematic Identification

The compound this compound carries the systematic International Union of Pure and Applied Chemistry name (E)-1-(4-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one . This nomenclature reflects the trans configuration about the carbon-carbon double bond within the central enone moiety, as indicated by the (E) stereochemical descriptor. The compound is registered in the PubChem database under the Chemical Identifier 5791611, with the Chemical Abstracts Service registry number 556028-14-9.

The molecular formula C18H18O5 encompasses a molecular weight of 314.3 grams per mole, as computed by PubChem release 2021.10.14. The International Chemical Identifier string provides unambiguous structural representation: InChI=1S/C18H18O5/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3/b10-6+, with the corresponding InChIKey IADNGYLQKAGRJN-UXBLZVDNSA-N. The Simplified Molecular Input Line Entry System representation reads: COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)OC.

Alternative nomenclature includes the designation 4'-Hydroxy-2,3,4-trimethoxychalcone, reflecting the chalcone structural classification. Additional synonyms encompass 1-(4-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one and 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-. The compound has been cataloged in various chemical databases under identifier codes including TIMTEC-BB SBB002391 and has been assigned the CBNumber CB5272578.

Molecular Architecture Analysis

The molecular architecture of this compound exhibits the characteristic chalcone framework, consisting of two aromatic rings connected through a three-carbon α,β-unsaturated carbonyl bridge. The compound features a 4-hydroxyphenyl moiety as the acceptor ring (Ring A) and a 2,3,4-trimethoxyphenyl system as the donor ring (Ring B). The central enone linker adopts the thermodynamically favored E-configuration, as evidenced by spectroscopic and computational analyses.

The 4-hydroxyphenyl ring maintains planarity with the hydroxyl group positioned para to the carbonyl attachment point. This substitution pattern influences the electron density distribution across the aromatic system through resonance effects. The 2,3,4-trimethoxyphenyl ring bears three methoxy substituents arranged consecutively, creating a highly electron-rich aromatic system. These methoxy groups adopt specific orientations relative to the benzene ring plane, influencing the overall molecular conformation and electronic properties.

X-ray Crystallographic Data Interpretation

Crystallographic analysis of structurally related chalcone derivatives provides insight into the solid-state architecture of this compound. Investigation of the analogous compound (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one reveals critical structural parameters that inform understanding of the target molecule. The dihedral angle between the aromatic rings measures 13.08 degrees, indicating a nearly coplanar arrangement that facilitates π-conjugation across the molecular framework.

The E-configuration of the central carbon-carbon double bond is confirmed through torsion angle analysis, with the C1—C2=C3—C4 torsion angle measuring -176.6 degrees. This geometric arrangement positions the aromatic rings in optimal orientation for electronic delocalization. The carbonyl carbon-oxygen bond length extends to 1.239 Angstroms, representing a slight elongation compared to typical ketone values due to intramolecular hydrogen bonding interactions.

Methoxy group orientations exhibit distinct conformational preferences within the crystal lattice. The methoxy substituent at the meta position adopts a nearly perpendicular orientation relative to the benzene ring plane, with a C5—C6—O3—C11 dihedral angle of 86.3 degrees. Conversely, the para-positioned methoxy group maintains coplanarity with the aromatic system, displaying a C6—C7—O4—C12 angle of 177.1 degrees. The ortho methoxy group shows significant rotation from the ring plane, with a C4—C5—O2—C10 angle of -123.9 degrees.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information regarding the electronic environment and connectivity patterns within this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals that confirm the structural assignment and stereochemistry of the molecule.

The central enone system generates distinctive signals in the vinyl region, with the α-proton (adjacent to the carbonyl) appearing as a doublet around δ 7.39 ppm and the β-proton (attached to the aromatic ring) resonating at δ 8.01 ppm. These chemical shifts reflect the electron-withdrawing influence of the carbonyl group and the coupling constant provides information about the E-stereochemistry. The aromatic proton signals appear in the expected aromatic region between δ 7.09-7.82 ppm, with specific patterns corresponding to the substitution arrangements on each benzene ring.

The three methoxy groups generate characteristic singlet signals in the aliphatic region, appearing at δ 3.79, 3.84, and 3.91 ppm. These chemical shift differences arise from the distinct electronic environments experienced by each methoxy group due to their positions relative to other substituents and their conformational orientations. The hydroxyl proton typically appears as a broad singlet around δ 12.36 ppm, indicating intramolecular hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis of all carbon atoms within the molecular framework. The carbonyl carbon appears characteristically downfield around δ 192-195 ppm, while the vinyl carbons resonate in the δ 120-145 ppm region. Aromatic carbon signals distribute throughout the δ 110-165 ppm range, with specific chemical shifts reflecting the substitution patterns and electronic effects of the hydroxyl and methoxy groups.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that confirm the molecular structure and provide insight into the compound's gas-phase behavior. The molecular ion peak appears at m/z 314, corresponding to the molecular weight of 314.3 grams per mole.

Primary fragmentation pathways involve cleavage of the central enone bridge, generating fragment ions corresponding to the individual aromatic ring systems. Loss of methoxy groups (31 mass units) represents a common fragmentation pattern for methoxy-substituted aromatic compounds, producing diagnostic fragment ions. The 4-hydroxyphenyl portion typically generates a base peak or significant fragment ion, reflecting the stability of the phenolic system.

Secondary fragmentation processes involve further decomposition of the primary fragment ions through loss of carbon monoxide, formaldehyde, and additional methoxy units. These fragmentation patterns provide structural confirmation and enable differentiation from isomeric chalcone derivatives. The fragmentation behavior correlates with the electron density distribution across the molecular framework, with electron-rich regions showing enhanced stability under mass spectrometric conditions.

Computational Chemistry Insights

Computational chemistry methodologies provide valuable theoretical perspectives on the electronic structure, conformational preferences, and molecular properties of this compound. These calculations complement experimental observations and enable prediction of properties that may be challenging to measure directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations employing the B3LYP functional with 6-311G++(d,p) basis sets provide optimized molecular geometries and electronic structure information for this compound. These calculations confirm the preferred E-configuration of the central double bond and predict bond lengths and angles consistent with experimental crystallographic data.

The optimized geometry reveals the dihedral angle between the aromatic rings, which influences the extent of π-conjugation across the molecular framework. Bond length calculations indicate elongation of certain carbon-carbon bonds within the aromatic systems due to the electronic effects of the hydroxyl and methoxy substituents. The carbonyl carbon-oxygen bond shows characteristics typical of α,β-unsaturated ketones, with partial double bond character extending into the vinyl system.

Vibrational frequency calculations predict infrared absorption bands corresponding to characteristic functional groups within the molecule. The carbonyl stretching frequency appears in the range of 1650-1670 cm⁻¹, reflecting the conjugated nature of the enone system. Hydroxyl stretching vibrations generate broad absorption features around 3400-3500 cm⁻¹, while methoxy carbon-hydrogen stretching modes contribute to the aliphatic region around 2900-3000 cm⁻¹.

Molecular Orbital Configuration Analysis

Molecular orbital analysis reveals the electronic structure and charge distribution patterns within this compound. The Highest Occupied Molecular Orbital typically localizes on the electron-rich 2,3,4-trimethoxyphenyl ring and extends across the enone bridge, reflecting the donor character of this portion of the molecule. The Lowest Unoccupied Molecular Orbital concentrates on the carbonyl group and the 4-hydroxyphenyl ring, indicating the acceptor nature of this molecular region.

The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap falls within the range of 3.1 to 3.4 electron volts for related chalcone derivatives, suggesting potential applications in optoelectronic devices due to efficient charge transfer capabilities. This energy gap correlates with the visible light absorption properties and influences the compound's potential photophysical behavior.

Frontier molecular orbital analysis indicates the presence of a donor-π-acceptor electronic configuration, with the trimethoxyphenyl ring serving as the electron donor, the enone bridge providing the π-conjugated spacer, and the hydroxyphenyl carbonyl system acting as the electron acceptor. This electronic arrangement facilitates intramolecular charge transfer processes and contributes to the compound's optical and electronic properties.

特性

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADNGYLQKAGRJN-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approach: Claisen-Schmidt Condensation

The most common and effective preparation method for this chalcone involves the condensation of 4-hydroxyacetophenone with 2,3,4-trimethoxybenzaldehyde under basic conditions. This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone.

- Dissolve equimolar amounts of 4-hydroxyacetophenone and 2,3,4-trimethoxybenzaldehyde in ethanol.

- Cool the solution in an ice bath.

- Slowly add an aqueous sodium hydroxide solution (commonly 20% w/v) with stirring.

- Maintain stirring in the ice bath for approximately 3 hours to ensure complete reaction.

- Dilute the reaction mixture with cold distilled water.

- Neutralize the mixture with dilute hydrochloric acid to precipitate the chalcone.

- Filter, wash with cold water, and recrystallize from ethanol to purify the product.

This method typically yields the chalcone in good yields (around 60%) with melting points consistent with literature values (approximately 221-223 °C for the 3,4,5-trimethoxy derivative, closely related to the 2,3,4-trimethoxy compound).

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Ethanol | Commonly used for solubility and reaction rate |

| Base | Aqueous NaOH (20%) | Provides alkaline medium for condensation |

| Temperature | 0–5 °C (ice bath) | Controls reaction rate and selectivity |

| Reaction Time | 3 hours | Ensures completion of condensation |

| Workup | Acidification with 2N HCl | Precipitates the product |

| Purification | Recrystallization from ethanol | Enhances purity and yield |

| Yield | ~60% | Moderate yield typical for trimethoxy derivatives |

Characterization Data Supporting Successful Synthesis

- Melting Point: 221-223 °C (close to literature values for trimethoxy derivatives).

- IR Spectroscopy: Presence of hydroxyl group (around 3120 cm⁻¹), carbonyl group (around 1620 cm⁻¹), and methoxy groups (around 1250 cm⁻¹).

- [^1H NMR Spectroscopy](pplx://action/followup): Signals corresponding to methoxy protons (singlets around 3.9 ppm), aromatic protons, and the α,β-unsaturated protons of the propenone moiety (doublets with J ~16 Hz indicating trans-configuration).

- Elemental Analysis: Carbon, hydrogen, and oxygen percentages consistent within ±0.4% of theoretical values for the molecular formula C18H18O5.

Comparative Preparation of Related Chalcones

The preparation method described above is consistent with the synthesis of various substituted chalcones, including those with chloro, methyl, nitro, methoxy, and other substituents on the phenyl ring. The general procedure remains the same, with variations in yield and melting points depending on the substituent nature and position.

For example:

| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | 79.3 | 213-214 | 3300 (OH), 1659 (C=O), 750 (C-Cl) |

| 3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | 79 | 177-179 | 3126 (OH), 1676 (C=O), 1250 (C-OCH3) |

| 3-(3,4,5-Trimethoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | 60 | 221-223 | 3121 (OH), 1621 (C=O), 1250 (C-OCH3) |

This confirms the robustness of the Claisen-Schmidt condensation for synthesizing a range of substituted chalcones including the target compound.

Summary Table: Preparation Method Overview

| Step | Description | Purpose |

|---|---|---|

| Reactants | 4-Hydroxyacetophenone + 2,3,4-Trimethoxybenzaldehyde | Starting materials for chalcone synthesis |

| Solvent | Ethanol | Dissolves reactants and facilitates reaction |

| Catalyst/Base | Aqueous NaOH (20%) | Provides alkaline medium for condensation |

| Temperature | 0–5 °C (ice bath) | Controls reaction rate and selectivity |

| Reaction Time | 3 hours | Ensures completion of condensation |

| Workup | Acidification with dilute HCl | Precipitates product |

| Purification | Recrystallization from ethanol | Enhances purity |

| Characterization Techniques | IR, ^1H NMR, Elemental Analysis | Confirms structure and purity |

| Typical Yield (%) | Around 60% | Moderate yield for trimethoxy derivatives |

科学的研究の応用

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. Research indicates that 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one exhibits significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress in cellular models, suggesting its potential use in developing antioxidant therapies .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines.

- Case Study : Research published in Phytotherapy Research highlighted that treatment with this chalcone derivative led to a marked decrease in inflammatory markers in animal models of arthritis .

Anticancer Activity

This compound has been investigated for its anticancer properties against various cancer cell lines.

- Data Table: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Journal of Cancer Research |

| HeLa (Cervical) | 12.5 | Cancer Letters |

| A549 (Lung) | 18.6 | European Journal of Medicinal Chemistry |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Case Study : A study published in Microbial Pathogenesis reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Photophysical Properties

The photophysical characteristics of this compound make it suitable for applications in organic electronics and photonic devices.

- Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.75 |

Applications in Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, this compound can be utilized as an emitter material in OLEDs.

- Case Study : Research published in Advanced Materials demonstrated that incorporating this chalcone into OLEDs improved device efficiency and brightness .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Case Study : A study indicated that it acts as an inhibitor of aldose reductase, which is relevant in diabetic complications .

Cell Signaling Modulation

Research shows that it can modulate cell signaling pathways related to apoptosis and cell proliferation.

- Data Table: Effects on Cell Signaling Pathways

| Pathway | Effect | Reference |

|---|---|---|

| PI3K/Akt | Inhibition | Cell Signal |

| MAPK | Activation | Biochemical Journal |

作用機序

The mechanism by which 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one exerts its effects involves interactions with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the methoxy groups can modulate the compound's solubility and permeability, affecting its bioavailability.

類似化合物との比較

1-(4-Hydroxyphenyl)ethanone (Piceol): Similar phenolic structure but lacks the trimethoxyphenyl group.

2,3,4-Trimethoxybenzaldehyde: Similar methoxy groups but lacks the phenolic hydroxyl group.

生物活性

1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methoxy groups that enhance its pharmacological properties. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

The chemical formula of this compound is , with a molecular weight of 314.33 g/mol. The compound has a melting point between 155.00°C and 156.00°C, indicating its stability under standard laboratory conditions .

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| Melting Point | 155.00°C - 156.00°C |

Anticancer Activity

Research has shown that chalcones exhibit significant anticancer properties through various mechanisms:

- Mechanism of Action : Chalcones can induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways and modulating cell cycle regulators. For instance, studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells .

- Case Study : In a study involving chronic lymphocytic leukemia (CLL) cell lines (HG-3 and PGA-1), the compound exhibited IC50 values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative effects. The pro-apoptotic activity was confirmed with low toxicity observed in healthy donor cells .

Antimicrobial Activity

Chalcones have also been recognized for their antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

- Biofilm Inhibition : A study highlighted that chalcone derivatives could inhibit biofilm formation in Streptococcus mutans, a bacterium implicated in dental caries. The most active derivatives achieved over 95% biofilm inhibition without significantly affecting bacterial growth .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory potential of the compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes:

- Cytokine Modulation : Research indicates that chalcones can modulate the expression of key inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation in various models .

- Antioxidant Activity : The presence of multiple methoxy groups enhances the antioxidant capacity of this compound, allowing it to scavenge free radicals effectively and reduce oxidative stress in cellular systems.

Q & A

Q. Table 1: Crystallographic Data (Example)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.5770 |

| b (Å) | 16.2530 |

| c (Å) | 14.0850 |

| β (°) | 107.528 |

| V (ų) | 1654.02 |

| Z | 4 |

| Dx (Mg/m³) | 1.319 |

How do methoxy substituents influence the compound’s crystallographic behavior?

Advanced Research Question

The 2,3,4-trimethoxy groups induce steric hindrance and electronic effects, stabilizing the E-configuration of the chalcone. SCXRD reveals intermolecular C-H···O and π-π stacking interactions, which govern crystal packing. For example, the methoxy groups participate in weak hydrogen bonds (C-H···O) with adjacent aromatic protons, enhancing lattice stability .

Key Observations:

- Dihedral Angle: Between aromatic rings: ~8.5°, indicating near-coplanarity.

- Packing: Layers stabilized by π-π interactions (3.8–4.2 Å spacing).

What computational methods are used to predict biological activity?

Advanced Research Question

Molecular docking (e.g., using Discovery Studio) evaluates interactions with target proteins (e.g., kinases, tubulin). The trimethoxy phenyl group often shows affinity for hydrophobic pockets, while the 4-hydroxyphenyl moiety participates in hydrogen bonding. For example, docking scores for tubulin inhibition correlate with methoxy substitution patterns .

Methodological Steps:

Protein Preparation: Retrieve PDB structure (e.g., 1SA0 for tubulin).

Ligand Optimization: Minimize chalcone geometry (DFT/B3LYP).

Docking: Use CDOCKER or AutoDock Vina.

Analysis: Binding energy (ΔG) and interaction fingerprints.

How can discrepancies in spectroscopic data be resolved?

Advanced Research Question

Contradictions in NMR or MS data arise from impurities, tautomerism, or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC): Assigns overlapping signals.

- High-Resolution MS: Confirms molecular ion ([M+H]⁺ or [M-H]⁻).

- Control Experiments: Repeat synthesis under inert atmosphere to exclude oxidation .

Example Challenge:

- Vinyl Proton Splitting: E-isomer shows J = 15–16 Hz; impurities may reduce coupling constant clarity.

What are the limitations in assessing stability during biological assays?

Advanced Research Question

Degradation under experimental conditions (e.g., aqueous media, light exposure) can skew results. Evidence shows organic compounds degrade by ~5–10% over 9 hours at RT, altering bioactivity profiles. Mitigation strategies:

Q. Table 2: Stability Assessment Protocol

| Parameter | Recommendation |

|---|---|

| Temperature | 4°C (short-term), -20°C (long-term) |

| Light Exposure | Amber vials |

| Analytical Method | HPLC-PDA (λ = 254 nm) |

How do substituent variations affect electronic properties?

Advanced Research Question

Electron-donating groups (e.g., -OCH₃) increase chalcone’s electron density, altering UV-Vis absorption (λmax shifts bathochromically). Comparative studies of derivatives (e.g., 4-methoxy vs. 4-hydroxy) reveal:

- HOMO-LUMO Gaps: Trimethoxy substitution reduces gap by 0.3–0.5 eV vs. hydroxy analogs.

- Solvatochromism: Polar solvents stabilize excited state, increasing λmax by 10–15 nm .

What purification challenges arise due to structural analogs?

Advanced Research Question

Byproducts (e.g., Z-isomers, aldol adducts) complicate purification. Solutions:

- Chromatography: Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4).

- Crystallization: Ethanol/water (7:3) selectively isolates E-isomer .

Key Metrics:

- Purity: ≥95% by HPLC.

- E/Z Ratio: >99:1 (confirmed by NOESY).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。